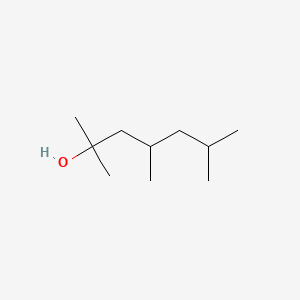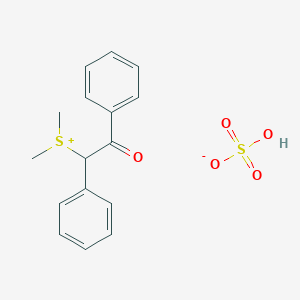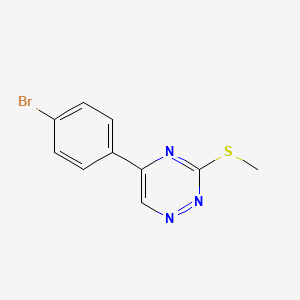
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring substituted with a bromophenyl group at the 5-position and a methylthio group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzonitrile with thiosemicarbazide, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted triazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and methylthio groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazine, 5-phenyl-3-(methylthio)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
1,2,4-Triazine, 5-(4-chlorophenyl)-3-(methylthio)-: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
1,2,4-Triazine, 5-(4-methylphenyl)-3-(methylthio)-: Substituted with a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
1,2,4-Triazine, 5-(4-bromophenyl)-3-(methylthio)- is unique due to the presence of the bromophenyl group, which can enhance its reactivity and potential for further functionalization. The combination of the bromine and methylthio groups provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
69466-82-6 |
|---|---|
Molekularformel |
C10H8BrN3S |
Molekulargewicht |
282.16 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8BrN3S/c1-15-10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI-Schlüssel |
OQIKZKFDJPUHKU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=CN=N1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


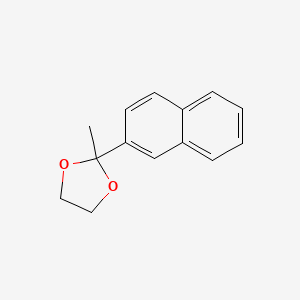
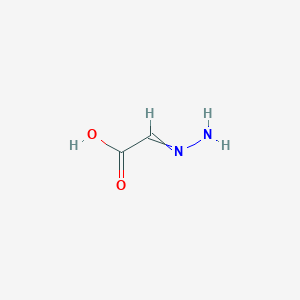
![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)


![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
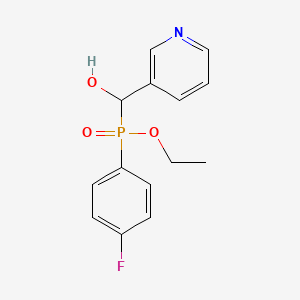
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)



